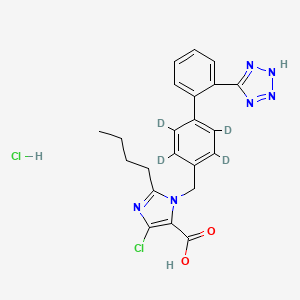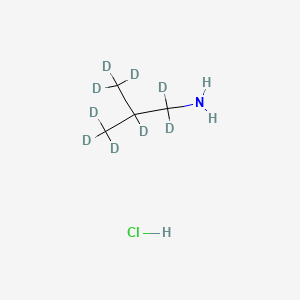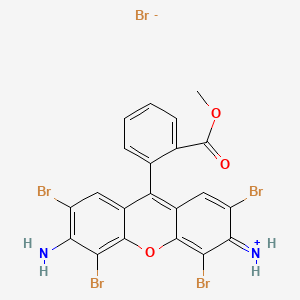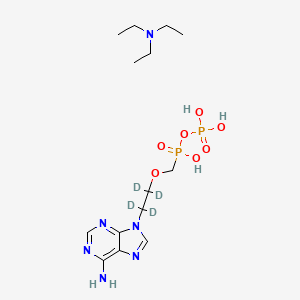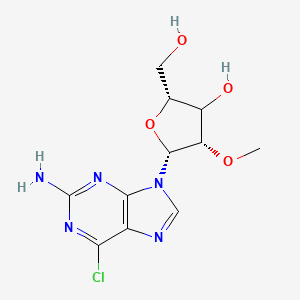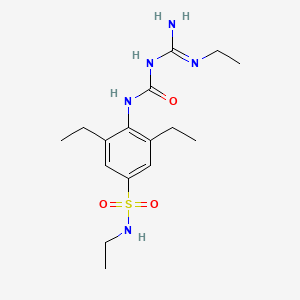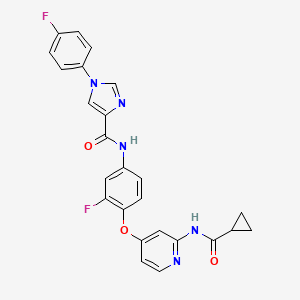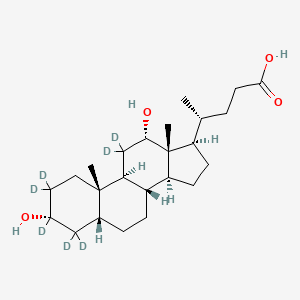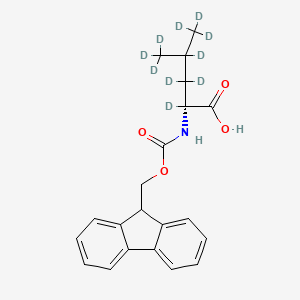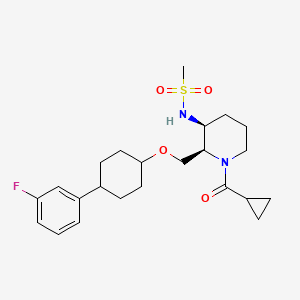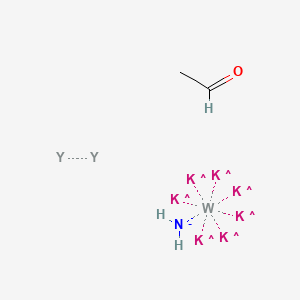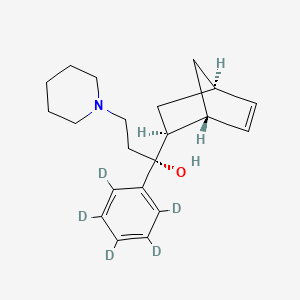
rel-Biperiden-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-Biperiden-d5 is a deuterium-labeled derivative of Biperiden, a muscarinic acetylcholine receptor antagonist. This compound is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic profiles of drugs. The deuterium labeling allows for more precise tracking and quantification in various analytical techniques.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-Biperiden-d5 involves the incorporation of deuterium atoms into the Biperiden molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Biperiden can also result in the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a deuterium gas source and a suitable catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the exchange of hydrogen with deuterium.
Analyse Chemischer Reaktionen
Types of Reactions
rel-Biperiden-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
rel-Biperiden-d5 has several scientific research applications, including:
Pharmacokinetics: Used as a tracer in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of Biperiden.
Drug Development: Assists in the development of new drugs by providing insights into the pharmacokinetic and metabolic profiles.
Analytical Chemistry: Utilized in various analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy for precise quantification and structural analysis.
Wirkmechanismus
rel-Biperiden-d5 exerts its effects by acting as a competitive antagonist of acetylcholine at muscarinic acetylcholine receptors in the central and peripheral nervous systems. This action helps restore the balance between excitatory and inhibitory neurotransmitters in the corpus striatum, which is crucial for the treatment of Parkinson’s disease and other neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biperiden: The non-deuterated form of rel-Biperiden-d5, used for similar purposes but without the benefits of deuterium labeling.
Trihexyphenidyl: Another muscarinic acetylcholine receptor antagonist used in the treatment of Parkinson’s disease.
Benztropine: A compound with similar pharmacological properties, used to treat Parkinsonism and extrapyramidal symptoms.
Uniqueness
The primary uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for more precise tracking in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and analytical chemistry.
Eigenschaften
Molekularformel |
C21H29NO |
|---|---|
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
(1R)-1-[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2/t17-,18+,20+,21+/m1/s1/i1D,3D,4D,7D,8D |
InChI-Schlüssel |
YSXKPIUOCJLQIE-FZRQPONZSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@](CCN2CCCCC2)([C@H]3C[C@H]4C[C@@H]3C=C4)O)[2H])[2H] |
Kanonische SMILES |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



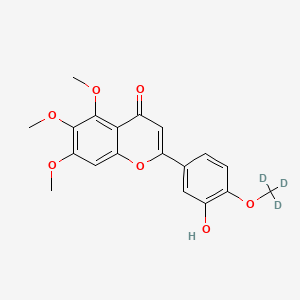
![1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)
